REACTION_SMILES
|
[Cl:11][c:12]1[n:13][cH:14][c:15]([C:16](=[O:17])[NH2:18])[cH:19][cH:20]1.[K+:21].[K+:22].[O-:23][C:24]([O-:25])=[O:26].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[OH2:27].[OH:1][CH2:2][CH2:3][c:4]1[cH:5][cH:6][c:7]([OH:10])[cH:8][cH:9]1>>[OH:1][CH2:2][CH2:3][c:4]1[cH:5][cH:6][c:7]([O:10][c:12]2[n:13][cH:14][c:15]([C:16](=[O:17])[NH2:18])[cH:19][cH:20]2)[cH:8][cH:9]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)c1ccc(Cl)nc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OCCc1ccc(O)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)c1ccc(Oc2ccc(CCO)cc2)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |